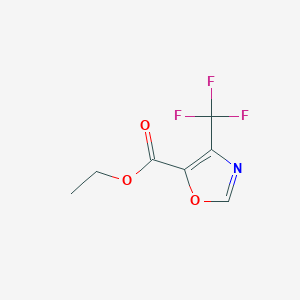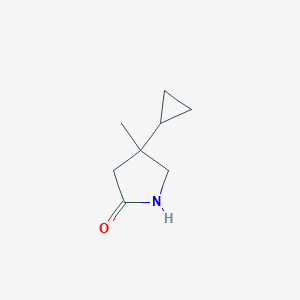
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride
Overview
Description
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride (3-PBAH) is a synthetic compound derived from 3-pyrrolidin-1-ylpropionic acid (3-PPA). It is a white crystalline powder and is soluble in water. 3-PBAH has a wide range of applications in scientific research, including its use as a reagent in organic synthesis and its potential to act as a prodrug for the treatment of certain diseases.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. The interest in pyrrolidine and its derivatives, including 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride, stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation.” This review highlights the bioactive molecules characterized by the pyrrolidine ring, its synthetic strategies, and the influence of steric factors and stereochemistry on biological activity, pointing towards the potential of such compounds in drug development processes (Li Petri et al., 2021).
Benzoic Acid Derivatives and Gut Health
While not directly related to 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride, research on benzoic acid, a core component of the compound, has shown its significant role in regulating gut functions. As an antibacterial and antifungal preservative, benzoic acid has been observed to improve growth and health by promoting digestion, absorption, and gut barrier functions. This supports the potential health-related applications of benzoic acid derivatives in food and feed additives, providing a foundation for exploring the health implications of related compounds (Mao et al., 2019).
Metals and Biological Ligand Interaction
The interaction between metals and the electronic system of biologically important ligands, including benzoates and pyrrolidine derivatives, plays a crucial role in understanding the biological activity and the potential therapeutic applications of these compounds. Studies have shown that metals can significantly influence the electronic systems of these ligands, affecting their stability, reactivity, and interaction with biological targets. This knowledge is essential for designing new compounds with specific biological profiles and understanding the nature of their interactions with cellular receptors and other components (Lewandowski et al., 2005).
Physiological Implications of Benzoic Acid
A physiologically-based pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans, highlights the implications of dietary exposures and interspecies variations. Such studies are crucial for assessing the safety and efficacy of benzoic acid derivatives in various applications, including their use in food preservation and potential therapeutic agents. Understanding the metabolic and dosimetric variations of benzoic acid can inform the development of safer and more effective compounds for human use (Hoffman & Hanneman, 2017).
properties
IUPAC Name |
3-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15;/h3,5-6,11H,1-2,4,7-10H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXBLRQXUNSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)




![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)